Antofloxacin Demonstrates 8- to 16-Fold Greater Potency Than Ciprofloxacin Against MRSA and MSSE
Antofloxacin exhibits significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MSSE) compared to ciprofloxacin and ofloxacin. The 5-amino structural modification of antofloxacin contributes to this improved anti-Gram-positive activity profile [1]. This differentiation provides a clear rationale for selecting antofloxacin over earlier-generation fluoroquinolones when targeting staphylococcal infections, particularly those involving methicillin-resistant strains.
| Evidence Dimension | In vitro antibacterial activity (fold-difference in potency) |
|---|---|
| Target Compound Data | Antofloxacin: 8- to 16-fold greater activity |
| Comparator Or Baseline | Ciprofloxacin and ofloxacin (baseline reference) |
| Quantified Difference | 8- to 16-fold enhanced activity |
| Conditions | Standard antimicrobial susceptibility testing (AST) against MRSA and MSSE clinical isolates |
Why This Matters
Procurement for research targeting MRSA or Gram-positive infections should prioritize antofloxacin over ciprofloxacin due to its quantitatively superior potency against these clinically challenging pathogens.
- [1] Hunan Pharmaceutical Affairs Service Network. Antofloxacin Drug Monograph. Section: Pharmacological Action. Accessed 2026. View Source
